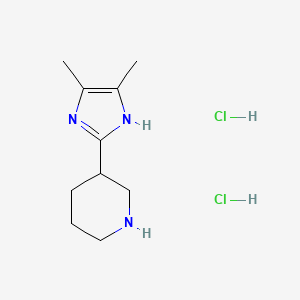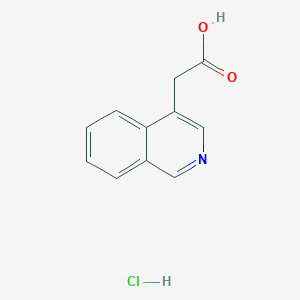![molecular formula C20H19NO6 B2555596 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide CAS No. 2035003-71-3](/img/structure/B2555596.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Immobilized Enzyme Systems
Acrylamide derivatives have been used to immobilize enzymes for specific reactions. For example, an immobilized enzyme system involving polyacrylamide supports has been utilized for the enzymatic conversion of benzo(a)pyrene to its hydroxylated metabolites, which has implications for assessing the mutagenicity of compounds in complex mixtures (Walters et al., 1982).
Synthesis of pH-Sensitive Polymers
Polymerizable phenolphthalein derivatives with pH-sensitive properties have been synthesized, showing the potential of acrylamide derivatives in creating color switchable materials. These pH-sensitive polymers form hydrogels in aqueous solutions, highlighting their potential in creating responsive materials for various applications, including drug delivery systems (Fleischmann et al., 2012).
Biodegradable Hydrogels
Acrylamide has been used to develop novel biodegradable hydrogels by free radical polymerization with acrylic acid and bis-acrylamide. These hydrogels, developed in the presence of a corn starch/ethylene-co-vinyl alcohol copolymer blend, have shown potential biomedical applications as drug delivery systems due to their special affinity for certain molecular structures (Elvira et al., 2002).
Biomimetic Polyacrylamides
Water-soluble biomimetic (co)polyacrylamides have been synthesized for potential applications in mimicking biological systems. The preparation involves radical (co)polymerizations of new cyclic monomers followed by chemical modifications, aiming to incorporate functionalities that mimic natural systems (Roizard et al., 1989).
Synthesis and Evaluation of Surface Active Agents
Studies have focused on the synthesis of surface active agents containing acrylamide derivatives. These agents have shown pronounced surface properties and good antimicrobial activities, indicating their potential in various industrial and medical applications (Eissa, 2007).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-15(14-3-5-16-19(10-14)25-8-7-24-16)11-21-20(23)6-2-13-1-4-17-18(9-13)27-12-26-17/h1-6,9-10,15,22H,7-8,11-12H2,(H,21,23)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSLLBRQSLSBZ-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B2555513.png)

![1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2555515.png)
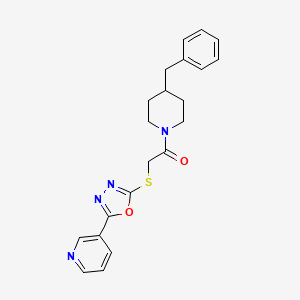
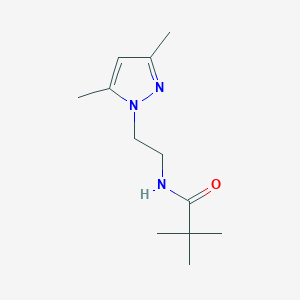

![3-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2555521.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)
![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2555523.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2555524.png)
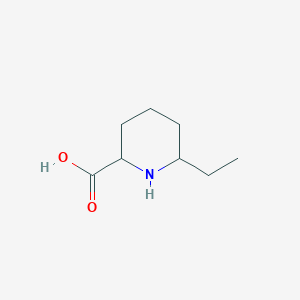
![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)
